molecular formula C27H36N2O4 B1680517 Repaglinide CAS No. 135062-02-1

Repaglinide

Cat. No. B1680517
CAS RN: 135062-02-1
M. Wt: 452.6 g/mol
InChI Key: FAEKWTJYAYMJKF-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Repaglinide has several scientific research applications, including:

Mechanism of Action

Repaglinide exerts its effects by binding to ATP-sensitive potassium channels on the β cells of the pancreas. This binding inhibits the efflux of potassium ions, leading to depolarization of the cell membrane. The depolarization opens voltage-dependent calcium channels, allowing calcium ions to enter the cell. The influx of calcium ions triggers the exocytosis of insulin granules, resulting in increased insulin release . This mechanism is glucose-dependent, meaning that insulin release is stimulated only in the presence of glucose, reducing the risk of hypoglycemia .

Safety and Hazards

Repaglinide is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children. It should be handled with care, avoiding dust formation and breathing mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored locked up and disposed of properly .

Future Directions

Repaglinide has been suggested as a favorable treatment choice in patients with chronic kidney disease and end-stage renal disease . Future research may focus on potential new glucose-lowering agents that offer the opportunity to safely improve glycaemic control with prolonged efficacy and greater opportunity for therapeutic individualisation .

Biochemical Analysis

Biochemical Properties

Repaglinide interacts with specific proteins in the body, particularly in the pancreas. It binds to ATP-sensitive potassium channels on the surface of pancreatic beta cells . This binding inhibits potassium efflux, leading to depolarization of the cell membrane and subsequent insulin release .

Cellular Effects

This compound has a profound effect on pancreatic beta cells. By stimulating insulin release, it helps regulate blood glucose levels. It also influences cell signaling pathways related to insulin secretion .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ATP-sensitive potassium channels on pancreatic beta cells . This binding inhibits the efflux of potassium ions, causing the cell to depolarize. This depolarization triggers the opening of calcium channels, leading to an influx of calcium ions, which then stimulate the release of insulin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time. It has been found to have a sustained release, ensuring safety and improving the efficacy of the drug . The drug’s stability and degradation over time are factors that are considered in its formulation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. Studies have shown that it effectively lowers blood glucose levels in a dose-dependent manner .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose regulation. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues via specific transporters . Its localization and accumulation within cells can influence its efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane of pancreatic beta cells, where it interacts with ATP-sensitive potassium channels . This localization is crucial for its function in stimulating insulin release .

Preparation Methods

Synthetic Routes and Reaction Conditions

Repaglinide can be synthesized through a multi-step process involving several key intermediates. One common method involves the following steps :

    Esterification: 3-hydroxyphenylacetic acid is esterified to form ethyl 3-hydroxyphenylacetate.

    Formylation: The ester is then formylated to produce ethyl 3-formyl-4-hydroxyphenylacetate.

    Oxidation: The formyl group is oxidized to a carboxylic acid, yielding ethyl 3-carboxy-4-hydroxyphenylacetate.

    Etherification: The hydroxyl group is etherified to form ethyl 3-carboxy-4-ethoxyphenylacetate.

    Selective Hydrolysis: The ester is selectively hydrolyzed to produce 3-carboxy-4-ethoxyphenylacetic acid, a key intermediate in the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling reaction temperature, time, solvent, and substrate ratios . The process is designed to be scalable and environmentally friendly, with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Repaglinide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring and side chains.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be characterized using techniques such as FT-IR, NMR, and UV-Vis spectroscopy .

Comparison with Similar Compounds

Repaglinide is often compared with other antidiabetic drugs, such as:

This compound is unique in its rapid onset and short duration of action, making it particularly effective for controlling postprandial blood glucose levels without causing prolonged hypoglycemia .

properties

IUPAC Name

2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKWTJYAYMJKF-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023552
Record name Repaglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Repaglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>67.9 [ug/mL] (The mean of the results at pH 7.4), 2.94e-03 g/L
Record name SID49648522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Repaglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Repaglinide activity is dependent on the presence functioning β cells and glucose. In contrast to sulfonylurea insulin secretatogogues, repaglinide has no effect on insulin release in the absence of glucose. Rather, it potentiates the effect of extracellular glucose on ATP-sensitive potassium channel and has little effect on insulin levels between meals and overnight. As such, repaglinide is more effective at reducing postprandial blood glucose levels than fasting blood glucose levels and requires a longer duration of therapy (approximately one month) before decreases in fasting blood glucose are observed. The insulinotropic effects of repaglinide are highest at intermediate glucose levels (3 to 10 mmol/L) and it does not increase insulin release already stimulated by high glucose concentrations (greater than 15 mmol/L). Repaglinide appears to be selective for pancreatic β cells and does not appear to affect skeletal or cardiac muscle or thyroid tissue.
Record name Repaglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

135062-02-1
Record name Repaglinide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135062-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Repaglinide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135062021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repaglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Repaglinide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Repaglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Ethoxy-alpha-(((S)-alpha-isobutyl-o-piperidinobenzyl)carbamoyl)-p-toluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REPAGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668Z8C33LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Repaglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130-131 °C, 130 - 131 °C
Record name Repaglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Repaglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 4.7 g (9.7 mmols) of ethyl 2-ethoxy-4-[N-{1-(2-piperidino-phenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]-benzoate and 14.7 ml of 1N sodium hydroxide was stirred in 47 ml of ethanol for 2 hours at 60° C., then neutralized with 14.7 ml of 1N hydrochloric acid and cooled to 0° C. The mixture was filtered to remove the precipitated colorless crystals, and the crystals were washed with ice water and with a little ice cold ethanol and then dried at 100° C./1 Torr.
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repaglinide
Reactant of Route 2
Repaglinide
Reactant of Route 3
Repaglinide
Reactant of Route 4
Repaglinide
Reactant of Route 5
Repaglinide
Reactant of Route 6
Repaglinide

Q & A

Q1: What is the primary mechanism of action of repaglinide?

A: this compound is a non-sulfonylurea insulin secretagogue. It works by binding to and blocking ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic beta cells. [, , , , ] This blockage depolarizes the beta cells, leading to the opening of voltage-gated calcium channels. The influx of calcium ions triggers the release of insulin from the beta cells. [, , , ]

Q2: How does the action of this compound differ from sulfonylureas?

A: While both this compound and sulfonylureas stimulate insulin release by binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, they do so at distinct binding sites. [] This difference translates to a faster onset and shorter duration of action for this compound compared to sulfonylureas. [, , , , , ]

Q3: What is the impact of this compound on insulin secretion patterns?

A: this compound primarily amplifies the mass and amplitude of insulin secretory bursts without affecting the frequency of these bursts. [] This action enhances both early- and late-phase insulin secretion in response to hyperglycemia. []

Q4: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C27H36N2O4 and a molecular weight of 452.58 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A: Yes, this compound shows maximum UV absorbance at a wavelength of 237 nm in both phosphate buffer (pH 7.4) and 0.1 N HCl solutions. [] Fourier-transform infrared spectroscopy (FT-IR) analysis reveals characteristic peaks for this compound. [, ]

Q6: How does co-administration of this compound with cytochrome P450 (CYP)3A4 inhibitors affect its pharmacokinetics?

A: Strong CYP3A4 inhibitors, like ketoconazole, can increase the area under the curve (AUC) and peak plasma concentration (Cmax) of this compound, although to a lesser extent than expected due to its metabolism by multiple CYP enzymes. [] This interaction may necessitate adjustments in this compound dosage and blood glucose monitoring. []

Q7: Does the co-administration of this compound with CYP3A4 inducers impact its effectiveness?

A: Rifampicin, a potent CYP3A4 inducer, can significantly decrease the AUC and Cmax of this compound. [, , ] This interaction can potentially reduce the glucose-lowering effects of this compound, requiring dose adjustments and close monitoring. []

Q8: How does trimethoprim affect the pharmacokinetics and pharmacodynamics of this compound?

A: Trimethoprim, a CYP2C8 inhibitor, can significantly increase the plasma concentrations of this compound by inhibiting its CYP2C8-mediated metabolism. [, ] This interaction may increase the risk of hypoglycemia, particularly at higher doses. [, ]

Q9: Does grapefruit juice consumption impact the pharmacokinetics of this compound?

A: Grapefruit juice, a known inhibitor of intestinal CYP3A4, can increase the bioavailability of this compound, potentially leading to higher plasma concentrations. [] This effect is more prominent at lower doses of this compound. []

Q10: What is the absorption profile of this compound?

A: this compound is rapidly and completely absorbed from the gastrointestinal tract after oral administration. [, , ]

Q11: What is the time to peak plasma concentration (Tmax) for this compound?

A: Peak plasma levels (Cmax) are achieved within 1 hour (Tmax) of administration. [, ]

Q12: How is this compound metabolized and eliminated from the body?

A: this compound is primarily metabolized in the liver by CYP enzymes, mainly CYP2C8 and CYP3A4, into inactive metabolites. [, , , ] These metabolites are subsequently excreted primarily in bile. [, ]

Q13: Does the presence of the CYP2C8*3 allele affect the pharmacokinetics of this compound?

A: Contrary to some previous studies, research indicates that the CYP2C8*3 allele does not significantly alter the pharmacokinetics of this compound at therapeutic doses. []

Q14: Does the SLCO1B1 gene, which encodes for the OATP1B1 transporter, influence this compound disposition?

A: While pitavastatin, an OATP1B1 inhibitor, can increase this compound Cmax in individuals with specific SLCO1B1 genotypes, it does not significantly affect its overall pharmacokinetics or pharmacodynamics. [, ]

Q15: What is the primary therapeutic use of this compound?

A: this compound is primarily indicated for the treatment of type 2 diabetes mellitus, particularly in improving glycemic control. [, , , , , , ]

Q16: How does this compound compare to other antidiabetic agents in terms of efficacy?

A: In clinical trials, this compound demonstrated comparable efficacy to glibenclamide and gliclazide in improving glycemic control. [] It also showed superior efficacy to glipizide in maintaining glycemic control over a year. []

Q17: What is the role of this compound in combination therapy for type 2 diabetes?

A: this compound is often used in combination with other antidiabetic agents, such as metformin or thiazolidinediones, to enhance glycemic control. [, , , , , , ]

Q18: Can this compound be used as monotherapy in the treatment of type 2 diabetes?

A: Yes, clinical trials have shown this compound monotherapy to be effective in improving glycemic control in patients with type 2 diabetes. []

Q19: What formulation strategies have been explored to improve the solubility and dissolution rate of this compound?

A: Solid dispersions of this compound with polymers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), mannitol, and urea have been investigated to enhance its solubility and dissolution rate. [, , , ]

Q20: Have any specific formulations, such as fast-dissolving tablets, been developed for this compound?

A: Yes, fast-dissolving tablets incorporating this compound solid dispersions and superdisintegrants have been developed to improve its bioavailability and potentially enhance its therapeutic efficacy. []

Q21: What is the rationale behind developing transdermal patches for this compound delivery?

A: Transdermal patches have been explored to achieve sustained release of this compound, improve patient compliance, and potentially reduce the frequency of administration. []

Q22: What are the most commonly reported adverse effects associated with this compound?

A: The most frequent adverse effects of this compound are hypoglycemia, upper respiratory tract infection, rhinitis, bronchitis, and headache. []

Q23: How does the risk of hypoglycemia with this compound compare to sulfonylureas?

A: Due to its shorter duration of action and meal-time dosing, this compound is associated with a lower risk of serious hypoglycemia compared to sulfonylureas, particularly if a meal is missed. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.